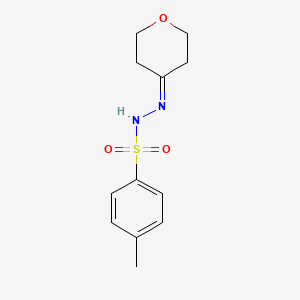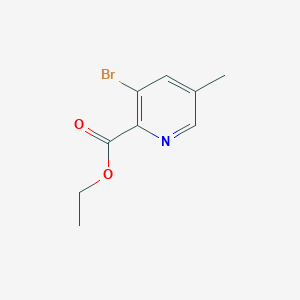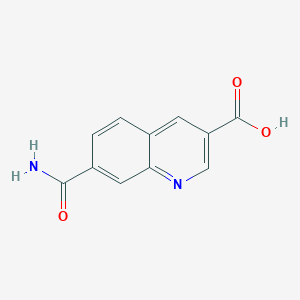
7-Carbamoylquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 7-Carbamoylquinoline-3-carboxylic acid, involves various chemical routes. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroquinoline derivatives, showcasing a method that could potentially be applied or adapted for 7-Carbamoylquinoline-3-carboxylic acid synthesis (Verschueren et al., 1992). Additionally, a modified Conrad-Limpach procedure followed by nucleophilic substitution has been described for the synthesis of related compounds, indicating a potential pathway for synthesizing 7-Carbamoylquinoline-3-carboxylic acid (Dumont & Slegers, 2010).
Molecular Structure Analysis
Molecular and crystal structure analyses of quinoline derivatives have been performed to understand their three-dimensional configuration and electronic properties. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a related compound, was established using X-ray structural analysis, providing insights into the steric and electronic factors that could influence the reactivity and properties of 7-Carbamoylquinoline-3-carboxylic acid (Rudenko et al., 2012).
Chemical Reactions and Properties
7-Carbamoylquinoline-3-carboxylic acid, as part of the quinoline derivatives family, is expected to participate in various chemical reactions, such as substitution reactions that modify its functional groups, potentially affecting its antibacterial activity. Studies on C-7 thio-substituted quinoline derivatives demonstrate how modifications at specific positions influence antibacterial activity, suggesting similar considerations could apply to 7-Carbamoylquinoline-3-carboxylic acid (Nishimura et al., 1990).
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
7-Carbamoylquinoline-3-carboxylic acid derivatives demonstrate significant antibacterial activities. A study by Koga et al. (1980) explored the antibacterial activities of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing their efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationships were highlighted, indicating the importance of the substituents on the quinoline ring for antibacterial potency (Koga et al., 1980).
Antimycobacterial Activity
In the domain of antimycobacterial research, Senthilkumar et al. (2009) synthesized novel fluoroquinolones with 7-carbamoylquinoline-3-carboxylic acid structure and evaluated their effectiveness against Mycobacterium tuberculosis. One particular compound showed remarkable in vitro and in vivo activities, suggesting potential applications in tuberculosis treatment (Senthilkumar et al., 2009).
Anticancer Potential
The anticancer potential of 7-carbamoylquinoline-3-carboxylic acid derivatives has also been investigated. Gaber et al. (2021) synthesized and evaluated a series of derivatives for their anticancer effects against the breast cancer MCF-7 cell line. They found that some compounds showed significant anticancer activity, suggesting the potential of 7-carbamoylquinoline-3-carboxylic acid derivatives in cancer therapy (Gaber et al., 2021).
Photolabile Protecting Group
In photochemistry, 7-carbamoylquinoline-3-carboxylic acid derivatives have been used as photolabile protecting groups. Fedoryak and Dore (2002) discussed the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative, as a photolabile protecting group for carboxylic acids, exhibiting greater efficiency and versatility than other similar groups (Fedoryak & Dore, 2002).
PPARγ Agonists
Azukizawa et al. (2008) synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, identifying them as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. Their study suggests potential applications of these compounds in diabetes treatment (Azukizawa et al., 2008).
Multicomponent Crystals in Antimalarials
Clements et al. (2019) explored the formation of multicomponent crystals from a series of 7-chloroquinolines and aromatic acids, including derivatives of 7-carbamoylquinoline-3-carboxylic acid. Their research focused on improving the properties of antimalarial agents (Clements et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-carbamoylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)7-2-1-6-3-8(11(15)16)5-13-9(6)4-7/h1-5H,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFJFXJLZAEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Carbamoylquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

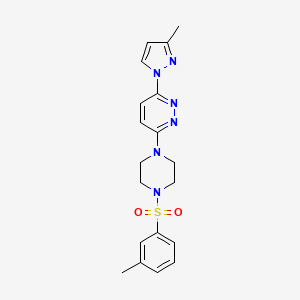
![2-Ethyl-5-((3-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494536.png)

![ethyl 3-cyano-2-(2-(thiophen-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494538.png)
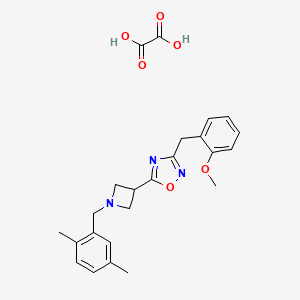
![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)
![Methyl 3-[(cyclohexylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2494546.png)
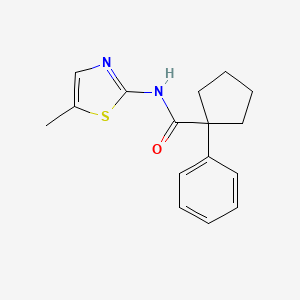

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)
